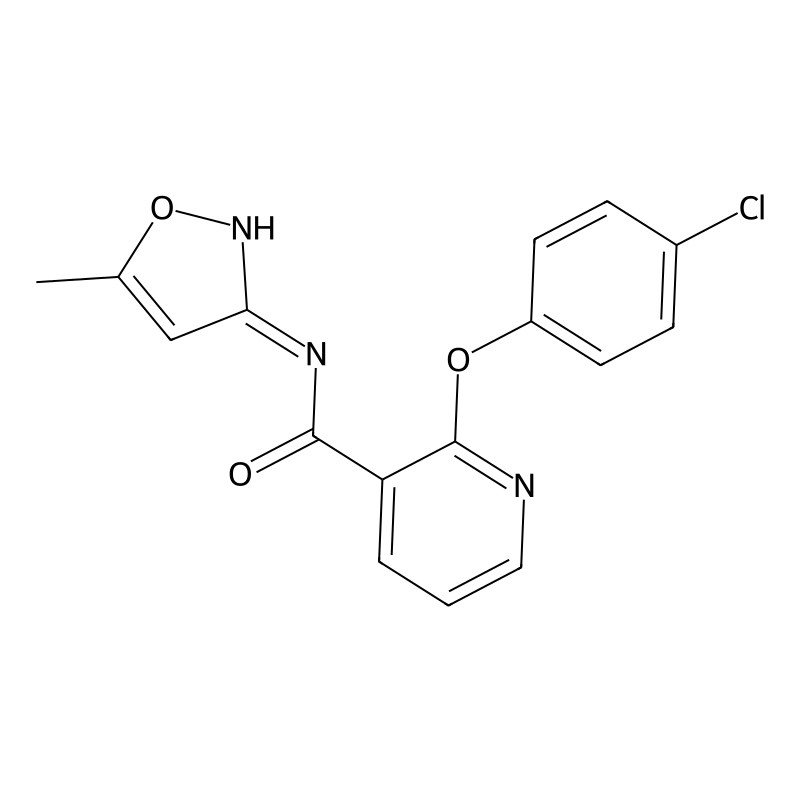2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a chemical compound characterized by its complex structure, which includes a pyridine ring, an oxazole moiety, and a chlorophenoxy group. Its molecular formula is with a molecular weight of approximately 329.75 g/mol . This compound is notable for its potential applications in medicinal chemistry and agricultural sciences due to its unique structural features.
- Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to chlorine.
- Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
- Condensation Reactions: The carboxamide can participate in condensation reactions with alcohols or amines to form esters or secondary amides.
Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide exhibit various biological activities, including:
- Antimicrobial Properties: Some derivatives show effectiveness against bacterial strains due to their ability to disrupt cellular processes.
- Anticancer Activity: Certain studies suggest that similar compounds may inhibit tumor growth through various mechanisms, including apoptosis induction .
- Anti-inflammatory Effects: Compounds containing oxazole rings have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
The synthesis of 2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide typically involves multi-step organic reactions:
- Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or aldehydes.
- Pyridine Ring Construction: The pyridine moiety can be synthesized via methods like cyclization of substituted anilines or through the use of pyridine derivatives.
- Coupling Reaction: Finally, the chlorophenoxy group is introduced via coupling reactions with activated carboxylic acids or their derivatives.
These steps often require careful control of reaction conditions and purification processes to obtain the desired compound in high purity.
The applications of 2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide span several fields:
- Pharmaceutical Development: Due to its potential biological activities, this compound may serve as a lead structure in drug discovery programs targeting infections or cancer.
- Agricultural Chemicals: Its herbicidal properties could be explored for use in crop protection products.
- Research Reagents: This compound may also function as a reagent in biochemical assays or synthetic chemistry applications.
Interaction studies involving 2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide focus on understanding how it interacts with biological targets:
- Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its mechanism of action and potential side effects.
- Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes can help determine its therapeutic potential and specificity.
- Cellular Uptake Studies: Understanding how effectively the compound enters cells is crucial for assessing its bioavailability and efficacy.
Several compounds share structural characteristics with 2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(4-chlorophenoxy)-N-(5-methylisoxazolyl)acetamide | Contains an isoxazole instead of an oxazole | Different heterocyclic structure may alter biological activity |
| N-(4-chloro-3-methylisoxazolyl)-pyridine | Similar pyridine backbone | Variations in substituents can affect potency |
| 6-[[(5-chloropyridinyl)-5-methylisoxazolyl]methoxy]pyridine | Incorporates a methoxy group | Potentially different pharmacokinetics due to additional functional groups |
These comparisons highlight how variations in substituents and ring structures can lead to significant differences in biological activity and applications, showcasing the uniqueness of 2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide within this chemical class.








